

Physical and chemical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethyl-3,5-dimethyl-1H-pyrazole**

Cat. No.: **B097697**

[Get Quote](#)

An In-Depth Technical Guide to **1-Ethyl-3,5-dimethyl-1H-pyrazole**

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its unique electronic properties and structural versatility allow it to serve as a key pharmacophore in a multitude of therapeutic agents, including the well-known anti-inflammatory drug Celecoxib.[\[2\]](#) Pyrazole derivatives are subjects of intense research due to their broad spectrum of biological activities, which include anti-inflammatory, analgesic, antimicrobial, anti-tumor, and anticonvulsant properties.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This guide focuses on a specific, yet important, derivative: **1-Ethyl-3,5-dimethyl-1H-pyrazole**. This molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This document provides a comprehensive overview of its characteristics, synthesis, reactivity, and the experimental protocols required for its validation, grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in different solvents, its reactivity, and its suitability for various analytical techniques. The properties of **1-Ethyl-3,5-dimethyl-1H-pyrazole** are summarized below.

Property	Value	Source
IUPAC Name	1-ethyl-3,5-dimethylpyrazole	[6]
Molecular Formula	C ₇ H ₁₂ N ₂	[6] [7]
Molecular Weight	124.18 g/mol	[6] [7]
CAS Number	17629-26-4	[6] [7]
Synonyms	1-ethyl-3,5-dimethylpyrazole, 3,5-Dimethyl-1-ethyl-1H-pyrazole	[6]
XLogP3 (Lipophilicity)	1.3	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	1	[6]

Section 2: Synthesis and Chemical Reactivity

Synthesis: The Knorr Pyrazole Synthesis

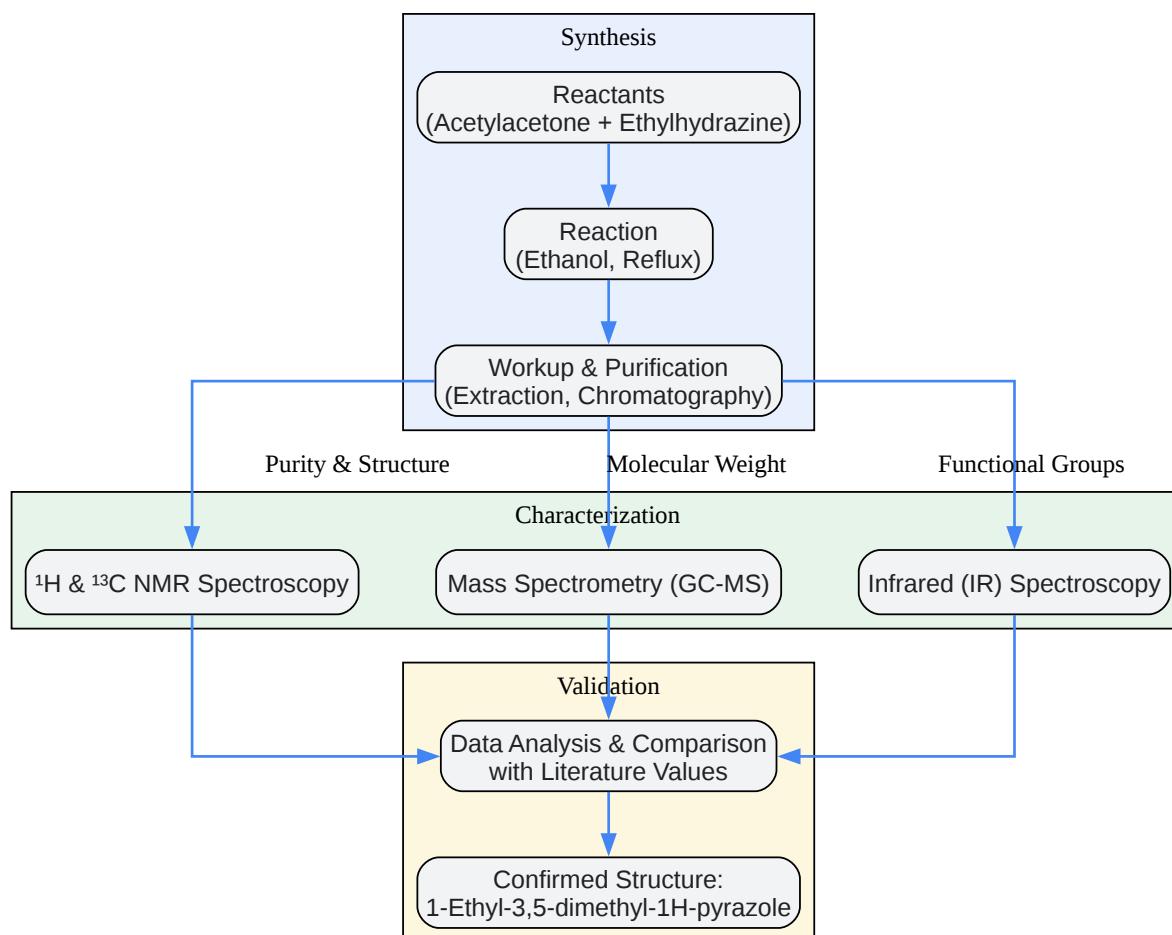
The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[\[8\]](#)[\[9\]](#)

Causality of the Method: This reaction is highly effective due to the nucleophilic nature of the hydrazine attacking the electrophilic carbonyl carbons of the diketone. The subsequent intramolecular cyclization and dehydration are thermodynamically favored, leading to the formation of the stable aromatic pyrazole ring.

A typical synthesis for **1-Ethyl-3,5-dimethyl-1H-pyrazole** proceeds as follows:

- Reactants: Acetylacetone (a 1,3-diketone) is reacted with ethylhydrazine.
- Condensation: The reaction is typically carried out in a protic solvent like ethanol. The initial step is the formation of a hydrazone intermediate.
- Cyclization & Dehydration: The intermediate rapidly undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final aromatic pyrazole product.
[10]

Other synthetic routes for creating substituted pyrazoles exist, including multicomponent reactions and cycloadditions involving alkynes, which offer diverse pathways to functionalized pyrazole cores.[2][11]


Chemical Reactivity Profile

The reactivity of the pyrazole ring is governed by its aromaticity and the presence of two distinct nitrogen atoms.[1][8]

- N1 (Pyrrolic) Nitrogen: The lone pair of electrons on the N1 nitrogen (bearing the ethyl group in this case) participates in the aromatic 6π -electron system, rendering it non-basic and unreactive towards electrophiles.[1]
- N2 (Pyridinic) Nitrogen: The lone pair on the N2 nitrogen is located in an sp^2 hybrid orbital in the plane of the ring and is not part of the aromatic system. This lone pair imparts weak basicity to the molecule.[1][8]
- Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the alkyl groups, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack (e.g., nitration, halogenation).[3][8]
- Stability: The aromatic pyrazole ring is notably stable and resistant to oxidation and reduction under typical conditions.[8]

Section 3: Experimental Characterization and Validation

To ensure the identity and purity of synthesized **1-Ethyl-3,5-dimethyl-1H-pyrazole**, a suite of analytical techniques must be employed. The following protocols represent a self-validating workflow for structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analytical validation of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Acquisition:
 - Acquire the proton NMR spectrum.
 - Expected Signals:
 - A triplet signal corresponding to the $-\text{CH}_3$ of the ethyl group.
 - A quartet signal for the $-\text{CH}_2-$ of the ethyl group.
 - Two distinct singlet signals for the two methyl groups at the C3 and C5 positions.
 - A singlet signal for the lone proton at the C4 position of the pyrazole ring.[12]
- ^{13}C NMR Acquisition:
 - Acquire the carbon-13 NMR spectrum.
 - Expected Signals: Distinct signals for each unique carbon atom: the two carbons of the ethyl group, the two methyl carbons, and the three carbons of the pyrazole ring (C3, C4, and C5).[12][13]

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this.
- Ionization: Use Electron Impact (EI) ionization.
- Analysis:
 - Expected Molecular Ion Peak (M^+): A prominent peak should be observed at $m/z = 124$, corresponding to the molecular weight of the compound.[6]
 - Fragmentation: Observe characteristic fragment ions resulting from the loss of methyl or ethyl groups, which can further support the proposed structure.

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Acquisition: Record the IR spectrum, typically from 4000 to 400 cm^{-1} .
- Analysis:
 - Expected Absorption Bands:
 - $\sim 2850\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations from the alkyl (ethyl and methyl) groups.
 - $\sim 1500\text{-}1600\text{ cm}^{-1}$: C=N and C=C stretching vibrations characteristic of the aromatic pyrazole ring.[5]
 - $\sim 1350\text{-}1450\text{ cm}^{-1}$: C-H bending vibrations.

Section 4: Applications and Significance in Drug Development

While **1-Ethyl-3,5-dimethyl-1H-pyrazole** is not an end-product drug, its value lies in its role as a versatile scaffold and intermediate. The pyrazole core is a privileged structure in drug design, meaning it frequently appears in successful drug molecules.[\[4\]](#)[\[14\]](#)

- **Structural Scaffolding:** The ethyl and dimethyl groups provide specific steric and electronic properties. The N-ethyl group, for instance, can occupy a hydrophobic pocket in a target protein, while the C-methyl groups can influence the orientation of other appended functional groups.
- **Modulation of Properties:** By using this molecule as a starting point, chemists can perform further reactions, such as functionalizing the C4 position, to synthesize a library of related compounds. These modifications are crucial for optimizing a drug candidate's potency, selectivity, solubility, and metabolic stability.[\[15\]](#)
- **Ligand Development:** The pyrazole nucleus is an excellent ligand for coordinating with metal ions in metalloenzymes, which are important drug targets.[\[1\]](#)

Section 5: Safety and Handling

Adherence to proper safety protocols is non-negotiable when handling any chemical.

- **General Precautions:** Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Handle in a well-ventilated area, preferably in a chemical fume hood.[\[16\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[\[16\]](#)[\[17\]](#)
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.
- **Incompatible Materials:** Avoid strong oxidizing agents, strong acids, and strong bases.[\[16\]](#)[\[18\]](#)
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: Diverse applications stemming from the versatile pyrazole core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 1-Ethyl-3,5-dimethyl-1H-pyrazole | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-3,5-dimethyl-1H-pyrazole | 17629-26-4 [m.chemicalbook.com]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Physical and chemical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097697#physical-and-chemical-properties-of-1-ethyl-3-5-dimethyl-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com